![molecular formula C8H10N2O2 B2720394 6-[(Methylamino)methyl]pyridine-3-carboxylic acid CAS No. 1199776-84-5](/img/structure/B2720394.png)
6-[(Methylamino)methyl]pyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-[(Methylamino)methyl]pyridine-3-carboxylic acid” is a derivative of pyridinecarboxylic acid . It shares a similar structure with other pyridinecarboxylic acids, which are monocarboxylic derivatives of pyridine . The molecular formula of this compound is C7H8N2O2 and it has a molecular weight of 152.15 .
Molecular Structure Analysis
The molecular structure of “6-[(Methylamino)methyl]pyridine-3-carboxylic acid” consists of a pyridine ring with a carboxylic acid group and a methylamino group attached . The exact structure can be determined using techniques like X-ray single crystal analysis .Physical And Chemical Properties Analysis
“6-[(Methylamino)methyl]pyridine-3-carboxylic acid” is a solid at room temperature . It has predicted pKa values of 2.9 and 6.63 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research demonstrates the potential of pyridine-derived compounds in creating antimicrobial agents. For example, Schiff's bases synthesized from pyridine-bridged carboxamide have shown significant bactericidal and fungicidal activities, comparable to streptomycin and fusidic acid, suggesting a promising avenue for the development of new antimicrobial drugs (Al-Omar & Amr, 2010).
Chemical Synthesis and Functionalization
The compound has also been involved in studies on chemical synthesis and functionalization, highlighting its versatility in organic chemistry. For instance, the reaction of pyridine carboxamide with 2,3-diaminopyridine has been explored, showcasing the structural diversity achievable through such reactions and their theoretical underpinnings (Yıldırım, Kandemirli, & Demir, 2005).
Receptor Design and Anion Recognition
Another study focuses on the design of dicationic pyridine-2,6-dicarboxamide receptors, which exhibit strong binding to anions and neutral guests like urea and amides. This research suggests applications in sensing technologies and materials science due to the compound's ability to selectively recognize and bind anions (Dorazco‐González et al., 2010).
Materials Science
In materials science, new polyamides have been synthesized using derivatives of pyridine carboxylic acid, showing promise for applications in polymer science due to their thermal stability and solubility in polar solvents. This indicates the role of such compounds in developing new materials with specific thermal and solubility properties (Faghihi & Mozaffari, 2008).
Luminescence and Sensing
The study of aromatic carboxylic acid derivatives and their complexes with Eu(III) and Tb(III) has revealed significant luminescence properties, opening up potential applications in lighting and display technologies, as well as in the development of luminescent probes for biological and medical imaging (Tang, Tang, & Tang, 2011).
Eigenschaften
IUPAC Name |
6-(methylaminomethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-9-5-7-3-2-6(4-10-7)8(11)12/h2-4,9H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOSEBCYINZLJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(Methylamino)methyl]pyridine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

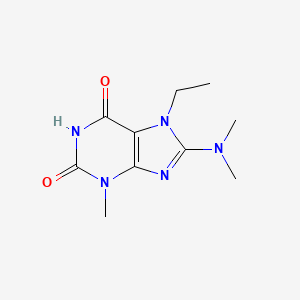
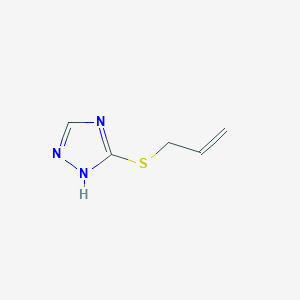
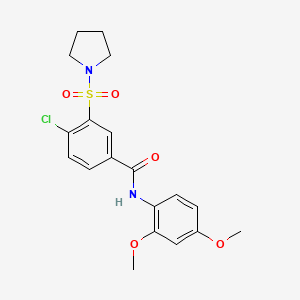
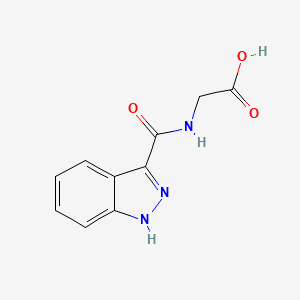
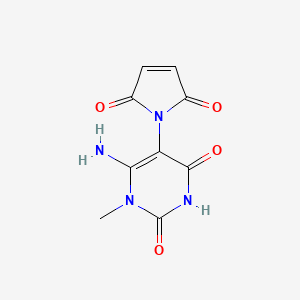
![(3E)-3-{[(4-chlorophenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2720319.png)
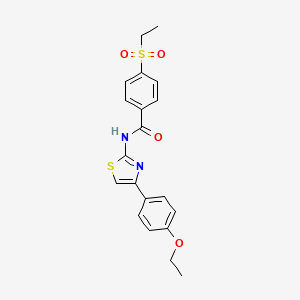
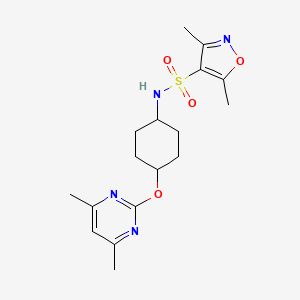

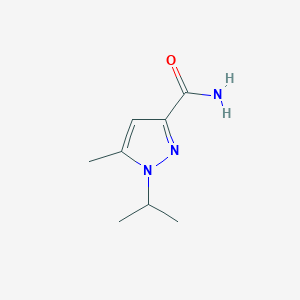



![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)